Home > Products > Screening Compounds P129322 > 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole - 868217-80-5

1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Catalog Number: EVT-2913418
CAS Number: 868217-80-5
Molecular Formula: C16H14Cl2N2O2S2
Molecular Weight: 401.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JD5037 (S, S)

Compound Description: JD5037 (1) is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1 R) receptor. Peripheral CB1 receptor antagonists/inverse agonists are promising for treating metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []

Relevance: While not possessing identical structures, JD5037 (S, S) and 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole both contain a sulfonyl group and a substituted aromatic ring, indicating potential exploration of similar chemical space in medicinal chemistry. Furthermore, the presence of chlorine substituents on the aromatic rings in both compounds suggests a possible common interest in exploring the effects of this halogen on biological activity. []

4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one Derivatives

Compound Description: This series of compounds was synthesized by reacting 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one with Benzene sulfonyl chloride in the presence of pyridine. They were characterized and evaluated for antibacterial and antifungal activity using the broth dilution method. []

Relevance: These derivatives share a key structural motif with 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole: the presence of a phenylsulfonyl group. This suggests a potential focus on the sulfonyl moiety for its contribution to biological activity in both cases. The exploration of various substitutions on the phenyl ring within this series of derivatives further highlights the potential for modifying the core structure around the sulfonyl group to optimize desired biological effects. []

(S)-1-((3-chlorophenyl)sulfonyl)- N-(1-isobutylpyrrolidin-3-yl)-1 H-pyrrolo[3,2- c]quinolin-4-amine (Compound 19)

Compound Description: This compound is a dual 5-HT6/D3R antagonist with Ki values of 27 nM and 7 nM for the respective receptors. It displays neuroprotective properties against astrocyte damage induced by doxorubicin, a characteristic not shared by the 5-HT6R antagonist intepirdine. Compound 19 exhibits procognitive properties in a rat model of phencyclidine (PCP)-induced memory decline. []

Relevance: Similar to 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, Compound 19 incorporates a chlorophenyl sulfonyl moiety within its structure. This shared feature suggests that researchers may be investigating the effects of this structural motif on biological activity across different chemical classes. []

(-)-3-(4-chlorophenyl)-N'-[(4-cyanophenyl)sulfonyl]-4-phenyl- 4,5-dihydro-1H-pyrazole-1-carboxamidine ((-)-12a)

Compound Description: This compound exhibits high affinity and selectivity for binding to CB1 receptors. It was successfully labeled with carbon-11 and evaluated as a potential PET radioligand in cynomolgus monkeys, demonstrating promising results for the in vivo study of brain CB1 receptors. []

Relevance: (-)-12a and 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole belong to the same broad class of diaryl dihydropyrazole derivatives. The presence of a chlorophenyl group, a sulfonyl group, and a central heterocyclic ring in both structures emphasizes their close structural relationship. This suggests that researchers are exploring variations within this class of compounds for their potential therapeutic applications. []

N1‐[4‐(4‐Chlorophenylsulfonyl)benzoyl]‐N 4‐(aryl)‐thiosemicarbazides and Cyclized Derivatives (1,2,4-Triazoles and 1,3,4-Thiadiazoles)

Compound Description: This series investigates the synthesis and biological evaluation of new acylthiosemicarbazides, 1,2,4-triazoles, and 1,3,4-thiadiazoles derived from 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide. The synthesized compounds were screened for antimicrobial activity against bacteria and yeasts and for analgesic activity using the writhing test and hot-plate test. Results highlighted promising candidates with antimicrobial and analgesic properties. []

Relevance: The N1‐[4‐(4‐Chlorophenylsulfonyl)benzoyl]‐N 4‐(aryl)‐thiosemicarbazides and their cyclized derivatives, particularly the 1,3,4-thiadiazoles, share a key structural feature with 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole: the presence of a 4-chlorophenylsulfonyl group. This shared motif suggests that researchers are actively exploring the impact of this specific structural element on biological activity, potentially across different therapeutic areas. []

(+/-)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide (Compound 26)

Compound Description: Compound 26, specifically its bisulfate salt, is a diaryl dihydropyrazole-3-carboxamide derivative showing significant body weight reduction in vivo. This effect is attributed to its CB1 antagonistic activity. Additionally, Compound 26 exhibits a favorable pharmacokinetic profile. []

Relevance: Similar to 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, Compound 26 contains a chlorophenyl group and a central dihydropyrazole ring. The structural similarities, especially the shared presence of chlorine-substituted phenyl rings, suggest that researchers might be investigating the influence of these structural elements on biological activity, potentially in the context of CB1 receptor modulation or other therapeutic targets. []

N- (4- (4 - ((2- (4-chlorophenyl) -5,5-dimethyl-1-cyclohex-1-en-1-yl) methyl) piperazin-1-yl) benzoyl) -4 - (((1R) -3- (morpholin-4-yl) -1 - ((phenylsulfanyl) methyl) propyl) amino) -3 - ((trifluoromethyl) sulfonyl) benzenesulfonamide

Compound Description: This compound is described within a patent focusing on the process of its preparation. The patent outlines a multistep synthesis involving the reaction of various intermediates, including 2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-ene-1-carbaldehyde, 4-piperazin-1-ylbenzoate hydrochloride, and 4-(((1R)-3-morpholin-4-yl-1-((phenylthio) methyl) propyl) amino)-3-((trifluoromethyl) sulfonyl)benzenesulfonamide. []

Relevance: Both this compound and 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole incorporate a chlorophenyl group and a sulfonamide moiety, suggesting potential commonalities in their chemical properties or biological targets. The presence of these shared structural features, especially the chlorophenyl and sulfonamide groups, indicates that researchers might be exploring similar chemical spaces in drug discovery, potentially targeting common pathways or mechanisms of action. []

-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide ([3H]IN973)

Compound Description: [3H]IN973 is a radioligand used to study γ-secretase, an enzyme involved in Alzheimer's disease. It binds to γ-secretase with high affinity and specificity in various species, including humans. Studies using [3H]IN973 have shown a correlation between γ-secretase occupancy by inhibitors and a reduction in brain Aβ40 levels, suggesting its potential as a biomarker for evaluating the efficacy of γ-secretase inhibitors. [, ]

Relevance: While structurally dissimilar to 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, the research involving [3H]IN973 highlights a common theme of targeting specific enzymes or receptors for therapeutic intervention. The use of a radiolabeled compound to investigate drug occupancy and pharmacodynamic effects demonstrates a valuable approach that could be applied to studying the target engagement of 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole or related compounds. [, ]

-[(1R)-1-[amino] ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897)

Compound Description: BMS-299897 is a γ-secretase inhibitor investigated for its potential in treating Alzheimer's disease. Studies have demonstrated a strong correlation between its occupancy of γ-secretase and the reduction of brain Aβ40 levels in Tg2576 mice. This correlation suggests that BMS-299897's therapeutic effect is directly linked to its inhibition of γ-secretase activity. []

Relevance: The connection between BMS-299897 and 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole lies in their shared interest in targeting specific biological pathways. While BMS-299897 focuses on inhibiting γ-secretase, the research on 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole likely centers around understanding its interactions with a specific biological target, potentially involving similar drug discovery and development principles. []

(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796)

Compound Description: BMS-433796 is another γ-secretase inhibitor studied for its potential in treating Alzheimer's disease. Similar to BMS-299897, BMS-433796 exhibits a strong correlation between its occupancy of γ-secretase and a reduction in brain Aβ40 levels in Tg2576 mice, supporting its mechanism of action through γ-secretase inhibition. []

Relevance: The research on BMS-433796, alongside that of BMS-299897, emphasizes the exploration of diverse chemical structures to achieve effective γ-secretase inhibition. This approach aligns with the broader field of drug discovery, which includes investigating compounds like 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, to identify novel therapeutic agents with optimal efficacy and safety profiles. []

Dihydroergotamine

Compound Description: Dihydroergotamine is a medication primarily used to treat migraines. It acts as a vasoconstrictor and exerts its effects through various receptor systems, including 5-HT1B, 5-HT1D, and α2-adrenergic receptors. Studies in dogs have shown that dihydroergotamine induces external carotid vasoconstriction, primarily mediated by 5-HT1B and α2A/α2C-adrenergic receptors. []

Relevance: While structurally distinct from 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, the research on dihydroergotamine highlights the importance of understanding receptor pharmacology and the potential for compounds to interact with multiple receptor systems. This understanding is crucial for characterizing the pharmacological profile of compounds like 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, especially for predicting potential side effects or therapeutic applications. []

Properties

CAS Number

868217-80-5

Product Name

1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole

Molecular Formula

C16H14Cl2N2O2S2

Molecular Weight

401.32

InChI

InChI=1S/C16H14Cl2N2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2

InChI Key

ILQCMYFHWXRPFM-UHFFFAOYSA-N

SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.